molecular formula C20H18BrN5O2 B2561242 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-61-2

7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2561242
CAS No.: 540502-61-2
M. Wt: 440.301
InChI Key: CBDXJOIADYDBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-quality chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine class, a fused heterocyclic scaffold of significant interest in drug discovery due to its wide range of biological activities . The molecular structure incorporates a 4-bromophenyl moiety at the 7-position and a 2-methoxyphenyl carboxamide group at the 6-position, providing a versatile template for structure-activity relationship (SAR) studies and further functionalization. The core triazolopyrimidine structure is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potential as inhibitors for various therapeutic targets, including JAK1 and JAK2 kinases . Furthermore, related triazolopyrimidine compounds have shown relevance in researching cardiovascular disorders and hyperproliferative conditions . This product is supplied for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-5-3-4-6-16(15)28-2)18(13-7-9-14(21)10-8-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXJOIADYDBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their potential biological activities, particularly in cancer therapy and as antibacterial agents. This article aims to collate existing research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The cytotoxic effects of related compounds were evaluated using the MTT assay against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these assays indicate the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (μM)
10b (4-bromophenyl derivative)MCF-719.4 ± 0.22
10e (anthracenyl derivative)MCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These results suggest that the 7-(4-bromophenyl) variant exhibits enhanced potency compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : The derivatives appear to disrupt key signaling pathways involved in cell proliferation and survival.
  • Selectivity for Cancer Cells : The compounds demonstrated selective cytotoxicity towards cancer cells over normal cells, which is crucial for reducing side effects during treatment .

Antibacterial Activity

In addition to anticancer properties, some studies have explored the antibacterial potential of triazolo-pyrimidine derivatives. For example, certain analogs showed moderate inhibitory activity against metallo-beta-lactamase producing bacteria, which are known for their resistance to beta-lactam antibiotics .

Case Studies

  • MCF-7 Cell Line Study : A study conducted on a series of triazolo-pyrimidine derivatives revealed that those with larger lipophilic groups at the para position exhibited superior cytotoxicity against MCF-7 cells compared to their counterparts with hydrophilic substituents .
  • Docking Studies : Molecular docking studies indicated that these compounds could effectively bind to key targets such as EGFR and PI3K, further supporting their potential as therapeutic agents in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the chemical structure can enhance activity against various bacterial strains. The compound's structure allows for interactions with bacterial enzymes or membranes, leading to effective inhibition of bacterial growth.

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 4–20 μmol L1^{-1}, demonstrating their potential as antibacterial agents comparable to standard antibiotics like cefotaxime .

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against several cancer cell lines. For example:

  • Compounds related to triazolo[1,5-a]pyrimidine have shown IC5050 values indicating potent cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines. Notably, some derivatives demonstrated IC5050 values as low as 3.04 μmol L1^{-1}, suggesting high effectiveness in inhibiting tumor cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the phenyl rings significantly influence biological activity:

  • Electron-withdrawing groups tend to enhance antimicrobial potency.
  • The presence of specific side chains has been linked to increased cytotoxicity against cancer cells.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation:

  • Compounds derived from this structure exhibited antioxidant activities exceeding those of Trolox, a standard antioxidant reference . This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies illustrate the compound's diverse applications:

StudyFocusKey Findings
AntimicrobialCompounds showed MIC values comparable to cefotaxime against various bacteria.
AnticancerIC5050 values indicated potent cytotoxicity against multiple cancer cell lines.
AntioxidantCertain derivatives demonstrated superior free radical scavenging compared to Trolox.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Melting Points : Bromine (e.g., 5k) and nitro groups (e.g., 5j in , mp 319.9–320.8°C) increase rigidity and intermolecular forces, leading to higher melting points compared to methoxy-substituted analogs (e.g., 2h, mp ~250°C) .
  • Synthetic Yields : Electron-withdrawing groups (e.g., nitro in 5j, 43% yield) often reduce yields due to steric or electronic challenges, while methoxy groups (e.g., 5l, 56% yield) improve reactivity in nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.